N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the most abundant neurotransmitter in the central nervous system and plays a crucial role in synaptic transmission, learning, and memory. However, excessive glutamate release can lead to excitotoxicity, which is implicated in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. Therefore, the development of glutamate transporter inhibitors like TFB-TBOA has attracted significant attention in the scientific community.
Mécanisme D'action
N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide inhibits the activity of glutamate transporters, which are responsible for the reuptake of extracellular glutamate into presynaptic terminals and glial cells. By blocking glutamate transporters, N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide increases extracellular glutamate levels, leading to enhanced excitatory neurotransmission and potential excitotoxicity. The mechanism of action of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has been studied using electrophysiological, biochemical, and imaging techniques, providing insights into the regulation of glutamate homeostasis in the brain.
Biochemical and physiological effects:
N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has been shown to produce a range of biochemical and physiological effects in various experimental models. For example, N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide increases extracellular glutamate levels, leading to enhanced excitatory neurotransmission and potential excitotoxicity. N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide also alters the expression and activity of various glutamate receptors, including NMDA and AMPA receptors, which are involved in synaptic plasticity and learning and memory processes. Additionally, N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has been shown to modulate the activity of glial cells, which play a critical role in maintaining brain homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for glutamate transporters, which allows for precise modulation of glutamate homeostasis. Additionally, N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has been shown to be effective in various experimental models, providing robust and reproducible results. However, one of the limitations of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is its potential toxicity and off-target effects, which need to be carefully considered when designing experiments. Furthermore, the use of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Orientations Futures
There are several future directions for N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide research, including the development of more potent and selective inhibitors of glutamate transporters, the investigation of the role of glutamate transporters in various neurological disorders, and the exploration of potential therapeutic applications of glutamate transporter inhibitors. Additionally, the use of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide in combination with other drugs or therapies may provide new insights into the regulation of glutamate homeostasis and the treatment of neurological disorders. Overall, N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide research has the potential to advance our understanding of glutamate neurotransmission and its role in brain function and dysfunction.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide involves several steps, including the formation of benzofuran-2-carboxamide, trifluoromethylbenzamide, and ethoxyphenyl groups. The final product is obtained through a coupling reaction between the benzofuran-2-carboxamide and trifluoromethylbenzamide intermediates. The synthesis method has been optimized to improve the yield and purity of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, which is essential for its scientific research application.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has been extensively studied in various in vitro and in vivo models to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One of the primary research applications of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is to study the role of glutamate transporters in neurological disorders. For example, N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has been used to investigate the contribution of glutamate transporters to ischemic brain injury, seizure activity, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O4/c1-2-33-20-14-8-6-12-18(20)29-24(32)22-21(16-10-4-7-13-19(16)34-22)30-23(31)15-9-3-5-11-17(15)25(26,27)28/h3-14H,2H2,1H3,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAVUPRBYIQDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.